molecular formula C7H11NOS B069339 (2-Propylthiazol-4-yl)methanol CAS No. 166591-38-4

(2-Propylthiazol-4-yl)methanol

Cat. No. B069339
M. Wt: 157.24 g/mol
InChI Key: RPPOJEFDGPQTCV-UHFFFAOYSA-N
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Description

(2-Propylthiazol-4-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism Of Action

The mechanism of action of (2-Propylthiazol-4-yl)methanol is not fully understood. However, it has been reported to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which is important for cognitive function. Moreover, (2-Propylthiazol-4-yl)methanol has been reported to have antioxidant properties, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

Studies have shown that (2-Propylthiazol-4-yl)methanol has various biochemical and physiological effects. It has been reported to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Moreover, it has been reported to have antibacterial and antifungal properties, which may be attributed to its ability to disrupt the cell membrane of microorganisms. Additionally, (2-Propylthiazol-4-yl)methanol has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

(2-Propylthiazol-4-yl)methanol has several advantages for lab experiments. It is relatively easy to synthesize using different methods, and its purity can be easily determined using various analytical techniques. Moreover, it has been extensively studied in vitro and in vivo, which makes it a useful tool for investigating the mechanisms of neurodegenerative diseases and other disorders. However, (2-Propylthiazol-4-yl)methanol has some limitations for lab experiments. It has poor solubility in water, which may limit its bioavailability and efficacy. Moreover, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the research on (2-Propylthiazol-4-yl)methanol. One direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases and other disorders. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Additionally, the synthesis of (2-Propylthiazol-4-yl)methanol derivatives with improved solubility and efficacy is an area of interest. Furthermore, the development of metal complexes using (2-Propylthiazol-4-yl)methanol as a ligand may have potential applications in catalysis and material science.
Conclusion:
In conclusion, (2-Propylthiazol-4-yl)methanol is a thiazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. Moreover, it has been used as a potential therapeutic agent for the treatment of neurodegenerative diseases and other disorders, as well as an antibacterial and antifungal agent. However, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.

Scientific Research Applications

(2-Propylthiazol-4-yl)methanol has been used in scientific research for various applications. It has been studied as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied as an antibacterial and antifungal agent, as well as a potential anti-cancer agent. Moreover, (2-Propylthiazol-4-yl)methanol has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.

properties

CAS RN

166591-38-4

Product Name

(2-Propylthiazol-4-yl)methanol

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

(2-propyl-1,3-thiazol-4-yl)methanol

InChI

InChI=1S/C7H11NOS/c1-2-3-7-8-6(4-9)5-10-7/h5,9H,2-4H2,1H3

InChI Key

RPPOJEFDGPQTCV-UHFFFAOYSA-N

SMILES

CCCC1=NC(=CS1)CO

Canonical SMILES

CCCC1=NC(=CS1)CO

synonyms

4-Thiazolemethanol, 2-propyl-

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of the compound from step 27c (1.2 g (6 mmol) and NaBH4 (490 mg, 13 mmol) in 15 mL of ethanol was stirred at reflux for 16 hours, then cooled and quenched with water. The mixture was extracted with ether, and the ether extract was washed with water and brine and dried over MgSO4. The solvent was removed under vacuum to give 0.72 g (76% yield) of the title compound. MS: 156(M+H)+, 173(M+NH4)30 . NMR (CDCl3) ,δ:7.04 (t, J=0.5 Hz, 1H), 4.74 (dd, J=0.5, 6 Hz, 2H), 2.96 (t, J=8 Hz, 2H), 2.70 (t, J=6 Hz, 1H), 1.82 (sx, J=8 Hz, 2H), 1.03 (t, J=8 Hz, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
76%

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